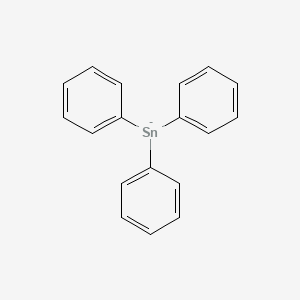
Triphenylstannate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylstannate(1-) is an organotin compound.
Applications De Recherche Scientifique
1. Environmental Impact and Biodegradation
- Biosorption and Biodegradation : Triphenyltin (TPT), an endocrine disruptor, is addressed in studies focused on its biosorption and biodegradation. Stenotrophomonas maltophilia, for example, has been found to adsorb TPT on its cell surface and degrade it intracellularly, producing diphenyltin and monophenyltin as by-products. This process involves changes in cellular metabolism such as ion and monosaccharide release, membrane permeability alterations, and changes in protein concentrations (Gao et al., 2014).
2. Effects on Reproductive Systems
- Reproductive System Disruption : TPT has been shown to disrupt rat fetal testis development and decrease serum testosterone levels. It can induce fetal Leydig cell aggregation and reduce the size of Leydig cells, affecting the expression of critical genes involved in testis development (Ge et al., 2018).
3. Endocrine Disrupting Toxicity
- Endocrine Disruption : TPT is recognized for its endocrine-disrupting toxicity across a range of species, from aquatic animals to mammals. It can cause morphological and biochemical changes in gonads, affect hormone synthesis, and lead to reproductive dysfunctions such as imposex in aquatic animals and irregular estrous cycles in female mammals (He et al., 2020).
4. Impacts on Adrenal Function
- Adrenal Function Disruption : Long-term exposure to TPT in adult male rats has been found to disrupt adrenal function. This includes decreased serum corticosterone levels and changes in adrenal gland morphology. The effects involve alterations in gene expression and hormone synthesis pathways, which are critical for adrenal function (Wu et al., 2019).
5. Agricultural and Environmental Studies
- Speciation and Degradation in Agriculture : Research on TPT in paddy fields and its uptake into rice plants has been conducted to understand its speciation, degradation, and potential impact on crops. This includes studies on how TPT and its derivatives are distributed and dissipated in soil and water, and their uptake by rice plants (Antes et al., 2011).
6. Effects on Aquatic Life
- Impact on Aquatic Organisms : Research on triphenyltin's impact on aquatic life, particularly on species like Japanese medaka, has demonstrated its potential to inhibit reproduction and growth across multiple generations. These studies highlight the importance of monitoring TPT concentrations in aquatic ecosystems due to their enduring and potentially escalating effects on aquatic life (Horie et al., 2017).
Propriétés
Nom du produit |
Triphenylstannate(1-) |
|---|---|
Formule moléculaire |
C18H15Sn- |
Poids moléculaire |
350 g/mol |
Nom IUPAC |
triphenylstannanide |
InChI |
InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;/q;;;-1 |
Clé InChI |
CPBGJQBBJOIDLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



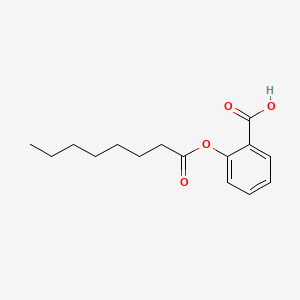

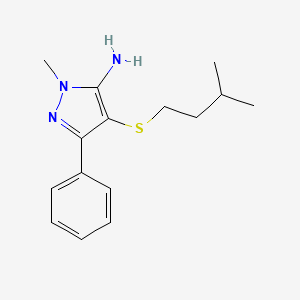



![N-[2-[5-[(4-tert-butylphenyl)methylthio]-1,3,4-oxadiazol-2-yl]phenyl]benzamide](/img/structure/B1226944.png)
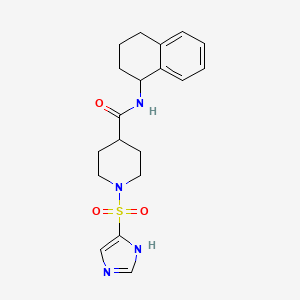
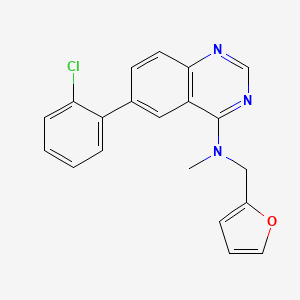
![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1226948.png)
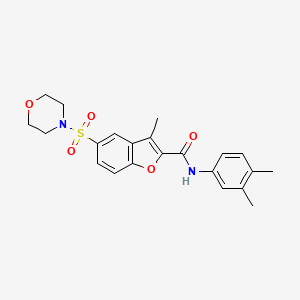
![7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile](/img/structure/B1226952.png)

![4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide](/img/structure/B1226957.png)